Apramycin sulfate

Vue d'ensemble

Description

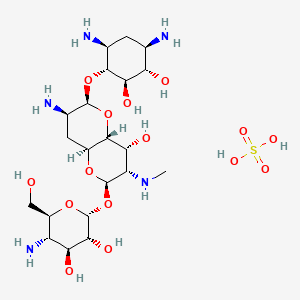

Le sulfate d'apramycine est un antibiotique aminoglycoside principalement utilisé en médecine vétérinaire pour traiter les infections bactériennes chez les animaux. Il présente une activité bactéricide contre un large éventail de bactéries Gram-négatives. Le sulfate d'apramycine est unique en raison de son fragment de sucre bicyclique et de sa structure de désoxystreptamine monosubstituée .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La préparation du sulfate d'apramycine implique des procédés de fermentation utilisant des souches spécifiques de micro-organismes. Le bouillon de fermentation est soumis à une dialyse membranaire, une adsorption sur résine, une désorption sur résine et un séchage salifiant pour obtenir le produit final .

Méthodes de Production Industrielle : La production industrielle du sulfate d'apramycine suit des étapes similaires, mais à plus grande échelle. Le processus comprend:

- Fermentation utilisant Streptomyces tenebrarius.

- Dialyse membranaire pour concentrer le bouillon de fermentation.

- Adsorption sur résine pour purifier le composé.

- Désorption sur résine pour libérer l'apramycine purifiée.

- Salification et séchage pour obtenir le sulfate d'apramycine sous sa forme finale .

Analyse Des Réactions Chimiques

Types de Réactions : Le sulfate d'apramycine subit diverses réactions chimiques, notamment:

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et Conditions Communes:

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactions de substitution : Impliquent souvent des agents halogénants comme le chlore ou le brome.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la Recherche Scientifique

Le sulfate d'apramycine a plusieurs applications de recherche scientifique:

Chimie : Utilisé pour étudier les mécanismes de résistance aux antibiotiques et l'inhibition de la synthèse des protéines.

Biologie : Etudié pour ses effets sur l'ARN ribosomique bactérien et la synthèse des protéines.

Médecine : Exploré comme traitement potentiel des infections bactériennes multirésistantes.

Industrie : Utilisé en médecine vétérinaire pour traiter les infections chez le bétail

5. Mécanisme d'Action

Le sulfate d'apramycine exerce ses effets en se liant à l'ARN ribosomique bactérien, plus précisément à l'ARN 16S. Cette liaison interfère avec l'étape de translocation de la synthèse des protéines, inhibant efficacement la croissance bactérienne. Le composé a également la capacité de se lier au site de décodage eucaryote, malgré les différences dans les résidus clés requis pour la reconnaissance par la cible bactérienne .

Composés Similaires:

Gentamicine : Un autre antibiotique aminoglycoside ayant un mécanisme d'action similaire mais une structure chimique différente.

Amikacine : Connu pour son efficacité contre un large spectre de bactéries, y compris celles résistantes aux autres aminoglycosides.

Tobramycine : Utilisé pour traiter diverses infections bactériennes, en particulier chez les patients atteints de mucoviscidose.

Unicité du Sulfate d'Apramycine : Le sulfate d'apramycine se distingue par son fragment de sucre bicyclique unique et sa structure de désoxystreptamine monosubstituée. Cette structure distincte contribue à sa faible toxicité et à sa faible résistance croisée par rapport aux autres aminoglycosides .

Applications De Recherche Scientifique

Antibacterial Properties

Apramycin exhibits significant antibacterial activity against a range of Gram-negative bacteria, including multidrug-resistant strains. Notably, it has shown effectiveness against:

- Escherichia coli : In vitro studies indicate that apramycin can inhibit 99% of clinical isolates at concentrations as low as 8 mg/L .

- Klebsiella pneumoniae : Demonstrating 99% inhibition at 4 mg/L .

- Salmonella spp. : Research has established clinical breakpoints for apramycin against swine Salmonella, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

The unique ability of apramycin to maintain activity at acidic pH levels enhances its therapeutic potential in treating complicated urinary tract infections and acute pyelonephritis .

Pharmacokinetics and Distribution

Apramycin's pharmacokinetic profile varies significantly across species, particularly in food-producing animals:

- In pigs , studies show that apramycin is poorly absorbed when administered orally, with significant concentrations detected in tissues but minimal systemic availability .

- In broiler chickens , kinetic studies indicate that after oral dosing, peak serum concentrations were low, suggesting limited bioavailability but effective tissue distribution for therapeutic use .

The drug is primarily excreted via feces rather than urine, which is crucial for assessing its environmental impact and establishing withdrawal periods in livestock .

Veterinary Applications

This compound is widely used in veterinary medicine to treat infections in livestock. A notable case study involved its use in piglets infected with Salmonella, where the drug demonstrated significant reductions in bacterial load and alterations in gut microbiota composition .

Key Findings from Veterinary Studies :

- The establishment of clinical breakpoints for apramycin allows for tailored dosing regimens based on the specific bacterial strains present.

- Dosage predictions based on pharmacokinetic/pharmacodynamic (PK/PD) modeling suggest effective dosing ranges between 4.15 mg/kg to 5.91 mg/kg for bactericidal effects against Salmonella .

Human Medicine

In human medicine, apramycin has been investigated as a potential treatment for multidrug-resistant infections. Its efficacy was highlighted in murine models of infection, where it outperformed standard aminoglycosides like gentamicin and amikacin in reducing bacterial burdens in various tissues .

Comparative Efficacy Table

| Bacteria | MIC (mg/L) | Efficacy Comparison |

|---|---|---|

| Escherichia coli | 8 | Superior to gentamicin |

| Klebsiella pneumoniae | 4 | Superior to amikacin |

| Salmonella spp. | 32 | Effective in veterinary use |

Mécanisme D'action

Apramycin sulfate exerts its effects by binding to the bacterial ribosomal RNA, specifically the 16S rRNA. This binding interferes with the translocation step of protein synthesis, effectively inhibiting bacterial growth. The compound also has the ability to bind to the eukaryotic decoding site, despite differences in key residues required for recognition by the bacterial target .

Comparaison Avec Des Composés Similaires

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.

Amikacin: Known for its effectiveness against a broad spectrum of bacteria, including those resistant to other aminoglycosides.

Tobramycin: Used to treat various bacterial infections, particularly in cystic fibrosis patients.

Uniqueness of Apramycin Sulfate: this compound stands out due to its unique bicyclic sugar moiety and monosubstituted deoxystreptamine structure. This distinct structure contributes to its lower toxicity and minimal cross-resistance compared to other aminoglycosides .

Activité Biologique

Apramycin sulfate is an aminoglycoside antibiotic that has garnered attention due to its unique structure and broad-spectrum antibacterial activity, particularly against multidrug-resistant (MDR) bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, pharmacokinetics, and potential clinical applications.

Apramycin exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria. Its unique bicyclic structure allows it to evade many common resistance mechanisms, including those mediated by RNA methyltransferases found in carbapenem-resistant strains. This characteristic makes apramycin a promising candidate for treating infections caused by resistant organisms .

In Vitro Activity

Numerous studies have demonstrated apramycin's potent in vitro activity against a variety of pathogens:

- Enterobacteriaceae and Acinetobacter baumannii : Apramycin shows significant efficacy against both multidrug-resistant Enterobacteriaceae and Acinetobacter baumannii. In a study involving 406 carbapenemase-producing isolates, apramycin inhibited 93% of these strains at concentrations as low as 4 mg/L .

- Staphylococcus aureus : Apramycin demonstrated consistent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC50/MIC90 of 8/16 µg/mL. Importantly, no strains exceeded the epidemiological cutoff value of 32 µg/mL, indicating a low prevalence of resistance .

- Carbapenem-resistant Klebsiella pneumoniae : In vitro tests revealed that apramycin was effective against carbapenem-resistant hypervirulent K. pneumoniae (CR-hvKp), including strains resistant to amikacin or gentamicin .

Summary of In Vitro Studies

| Pathogen | MIC (mg/L) | % Inhibition at 4 mg/L | % Inhibition at 8 mg/L |

|---|---|---|---|

| Carbapenem-resistant E. coli | ≤4 | 97% | 94% |

| Carbapenem-resistant K. pneumoniae | ≤4 | 97% | - |

| MRSA | 8/16 | - | - |

| Acinetobacter baumannii | - | - | - |

Pharmacokinetics

The pharmacokinetic profile of apramycin indicates that it is poorly absorbed when administered orally, which limits its use in systemic infections unless given parenterally. Studies in various animal models have shown that serum levels peak within hours post-administration but decline rapidly, with significant renal excretion observed .

- Cattle : After administration at 20 mg/kg bw, serum levels peaked at approximately 0.88 µg/ml within 4-6 hours and were undetectable by 24 hours post-treatment.

- Pigs : Following a similar dosing regimen, apramycin was predominantly recovered from feces rather than urine, indicating low systemic absorption .

Case Studies and Clinical Applications

- Urinary Tract Infections (UTIs) : Apramycin has shown promise in preclinical models for treating complicated urinary tract infections due to its efficacy against resistant Gram-negative pathogens. A study demonstrated its superior performance compared to gentamicin in mouse models of UTI .

- Respiratory Infections : Preclinical data suggest that apramycin may be effective in treating pneumonia caused by drug-resistant bacteria, although further clinical trials are necessary to establish its safety and efficacy in humans .

- Veterinary Use : Apramycin is widely used in veterinary medicine for treating infections in livestock, particularly due to its effectiveness against common pathogens without significant nephrotoxicity compared to other aminoglycosides like gentamicin .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLYHYWDYPSNPF-RQFIXDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N5O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37321-09-8 (Parent) | |

| Record name | Apramycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

637.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65710-07-8 | |

| Record name | Apramycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65710-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apramycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apramycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRAMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UYL6NAZ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Apramycin sulfate?

A1: this compound is an aminoglycoside antibiotic that exerts its antibacterial activity by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. [, , ] This binding interferes with protein synthesis, ultimately leading to bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they refer to its chemical structure as an aminocyclitol. [] Further research in chemical databases would be necessary to obtain the exact molecular formula and weight.

Q3: What analytical methods are commonly employed for the determination of this compound?

A3: Several analytical methods have been developed and validated for the quantification of this compound. These include:

- High-performance liquid chromatography (HPLC): HPLC coupled with various detection methods, such as pre-column derivatization and UV detection, has been widely utilized. [, ]

- Microbiological assay: This method utilizes the inhibitory effect of this compound on the growth of susceptible microorganisms. [, ]

- Polarimetry: This method exploits the optical activity of this compound to determine its concentration. [, ]

- Turbidimetry: This method measures the turbidity caused by bacterial growth inhibition by this compound. []

Q4: What is the bioavailability of this compound in pigs after different routes of administration?

A4: Studies in pigs have shown that the bioavailability of this compound varies depending on the route of administration:

- Intramuscular injection: Bioavailability is high, reaching approximately 88%. []

- Oral administration: Bioavailability is significantly lower, around 3%. []

Q5: What are the pharmacokinetic parameters of this compound in pigs after intramuscular injection?

A5: Following intramuscular injection at 20 mg/kg in piglets, the following pharmacokinetic parameters were observed: []

Q6: What are the clinical applications of this compound in veterinary medicine?

A6: this compound is primarily used in veterinary medicine for the treatment of bacterial infections, particularly those caused by Gram-negative bacteria. Specific applications include:

- Treatment of diarrhea in calves: this compound, in combination with Tylosin tartrate, has shown better efficacy than Norfloxacin hydrochloride. []

- Control of bacterial infections in poultry: this compound is effective against Escherichia coli infections in chickens. [, , ]

Q7: Is there evidence of bacterial resistance to this compound?

A7: While this compound has been shown to be effective against certain bacteria, there is evidence of emerging resistance. Studies have reported varying degrees of resistance to this compound among Escherichia coli strains. []

Q8: Does this compound interact with other antibacterial drugs?

A9: In vitro studies have demonstrated that this compound exhibits synergistic antibacterial activity when combined with certain antibiotics against Escherichia coli strains from swine and chicken. [] Synergism was observed with Penicillin, Amoxicillin, Doxycycline, and Erythromycin thiocyanate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.